But-2-ene-1,4-diyl diacetate
CAS No.: 1576-98-3
Cat. No.: VC20951321
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1576-98-3 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | [(E)-4-acetyloxybut-2-enyl] acetate |
| Standard InChI | InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ |
| Standard InChI Key | VZUAUHWZIKOMFC-ONEGZZNKSA-N |
| Isomeric SMILES | CC(=O)OC/C=C/COC(=O)C |
| SMILES | CC(=O)OCC=CCOC(=O)C |
| Canonical SMILES | CC(=O)OCC=CCOC(=O)C |
Introduction
Physical and Chemical Properties
Molecular Structure
The molecular structure of but-2-ene-1,4-diyl diacetate consists of a four-carbon backbone with a double bond between the second and third carbon atoms. Acetate groups (CH3COO-) are attached at the terminal carbons (positions 1 and 4), creating a symmetric diester arrangement. This structural configuration provides the compound with its characteristic reactivity patterns and makes it valuable in various chemical transformations.
Physical Properties
But-2-ene-1,4-diyl diacetate typically exists as a colorless to yellow sticky oil or semi-solid at ambient temperature. While comprehensive physical data is limited in the search results, the compound's ester functional groups contribute to its solubility profile in organic solvents, which is an important consideration in its applications in synthetic chemistry.
Isomeric Forms
The double bond in but-2-ene-1,4-diyl diacetate gives rise to geometric isomerism, resulting in both E (trans) and Z (cis) isomers. These isomers exhibit different physical and chemical properties, with the E/Z isomerization being an important reaction studied in research contexts. The interconversion between these isomeric forms is a significant aspect of the compound's chemistry and has implications for its applications in synthesis and polymer science.
Synthesis and Preparation Methods
Laboratory Synthesis
The primary method for synthesizing but-2-ene-1,4-diyl diacetate involves the esterification of 1,4-butanediol with acetic anhydride under controlled conditions. This reaction is typically conducted in the presence of an acid catalyst under anhydrous conditions to facilitate efficient esterification, as shown in the generalized reaction:
1,4-Butanediol + 2 Acetic anhydride → But-2-ene-1,4-diyl diacetate + 2 Acetic acid
Alternative synthesis routes have been explored, including palladium-catalyzed reactions for the chemoselective preparation of related compounds like (Z)-butenol monoesters, which can serve as precursors to the diacetate.
Industrial Production
On an industrial scale, the production of but-2-ene-1,4-diyl diacetate follows similar principles to laboratory synthesis but is adapted for larger-scale production. The process typically employs large reactors where sulfuric acid serves as a catalyst for the esterification reaction between 1,4-butanediol and acetic anhydride. The reaction is carried out under controlled temperature conditions to optimize yield and product purity, followed by appropriate purification steps to obtain the desired product quality.
Chemical Reactivity
Isomerization Reactions
One of the key chemical transformations of but-2-ene-1,4-diyl diacetate is isomerization, particularly the conversion between its geometric isomers. This isomerization process can be catalyzed using specific catalysts such as Grubbs G2 or Hoveyda–Grubbs HG2 in solvents like benzotrifluoride (BTF) or dichloromethane (DCM).
Research has shown that the choice of solvent significantly affects the isomerization kinetics, as summarized in the following table:
| Solvent | Catalyst | Relative Rate | Conversion Efficiency |
|---|---|---|---|
| Benzotrifluoride (BTF) | Grubbs G2 | Higher | Higher |
| Dichloromethane (DCM) | Grubbs G2 | Lower | Lower |
| Benzotrifluoride (BTF) | Hoveyda–Grubbs HG2 | Highest | Highest |
| This table illustrates the influence of different solvent-catalyst combinations on the isomerization process, with benzotrifluoride generally providing more favorable conditions for isomerization compared to dichloromethane. |
Hydrolysis
But-2-ene-1,4-diyl diacetate undergoes hydrolysis under both acidic and basic conditions, yielding acetic acid and the parent alcohol, but-2-ene-1,4-diol. This reaction is important for the regeneration of the alcohol precursor and represents a common transformation for ester functional groups.
The hydrolysis reaction can be represented as:
But-2-ene-1,4-diyl diacetate + 2 H2O → But-2-ene-1,4-diol + 2 Acetic acid
The reaction conditions, including pH, temperature, and the presence of catalysts, can influence the rate and yield of the hydrolysis process.
Other Notable Reactions
Due to its double bond and ester functionalities, but-2-ene-1,4-diyl diacetate participates in various other chemical reactions characteristic of alkenes and esters. These include addition reactions across the double bond, transesterification with other alcohols, and potential participation in cycloaddition reactions.
The compound's reactivity profile makes it a valuable building block in organic synthesis, allowing for selective transformations to generate more complex molecular structures with specific functional arrangements.
Applications in Research and Industry
Organic Synthesis
But-2-ene-1,4-diyl diacetate serves as an important intermediate in organic synthesis due to its reactive double bond and functional ester groups. It is particularly valuable as a substrate for studying reaction mechanisms and developing new synthetic methodologies. The compound's ability to undergo selective transformations makes it useful for constructing more complex molecular architectures in a controlled manner.
Researchers utilize but-2-ene-1,4-diyl diacetate to investigate various aspects of organic reactions, including:
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Catalyst efficiency and selectivity in isomerization processes
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Stereochemical control in addition reactions
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Functional group transformations of esters
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Structure-reactivity relationships in unsaturated systems
Polymer Chemistry
In polymer chemistry, but-2-ene-1,4-diyl diacetate plays a significant role, particularly in ring-opening metathesis polymerization (ROMP) processes. The compound's structure makes it suitable for producing high molecular weight polymers with specific properties.
The ROMP process typically involves ruthenium-based catalysts (often Grubbs-type catalysts) that facilitate the controlled polymerization of the compound. This application demonstrates the compound's utility in creating specialized polymeric materials with tailored physical and chemical characteristics.
A generalized representation of the ROMP process can be described as follows:
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Catalyst activation: The ruthenium catalyst forms a complex with the double bond
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Chain initiation: The metal-carbene complex initiates the polymerization
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Chain propagation: Successive addition of monomer units through olefin metathesis
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Chain termination: Typically achieved through addition of a terminating agent
Research Findings
Recent research has yielded valuable insights into the behavior and applications of but-2-ene-1,4-diyl diacetate. Studies have demonstrated that solvent effects play a crucial role in isomerization reactions involving this compound, with benzotrifluoride (BTF) showing superior performance compared to traditional solvents like dichloromethane (DCM).
This finding has significant implications for optimizing reaction conditions in synthetic applications involving but-2-ene-1,4-diyl diacetate, potentially leading to more efficient and selective transformations.
Additionally, the compound's participation in olefin metathesis reactions has been extensively studied, revealing its potential in the synthesis of specialized polymeric materials with controlled architectures.
Comparative Analysis with Similar Compounds
Comparison with But-2-yne-1,4-diyl diacetate
But-2-yne-1,4-diyl diacetate (CAS: 1573-17-7) is structurally similar to but-2-ene-1,4-diyl diacetate but contains a triple bond between the second and third carbon atoms instead of a double bond . This structural difference significantly affects the compound's reactivity, stability, and applications.
The following table compares key properties of these related compounds:
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